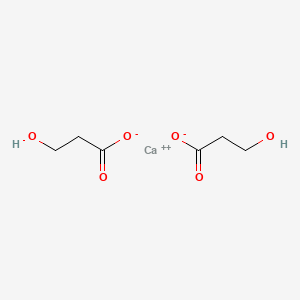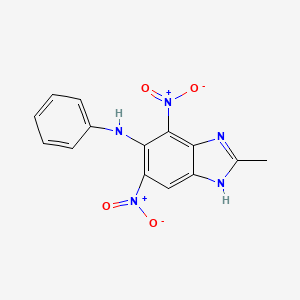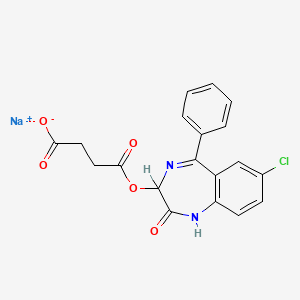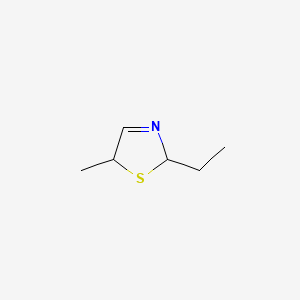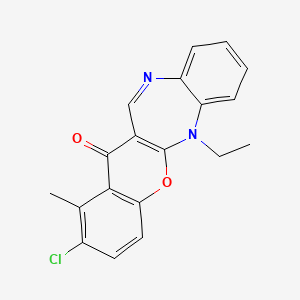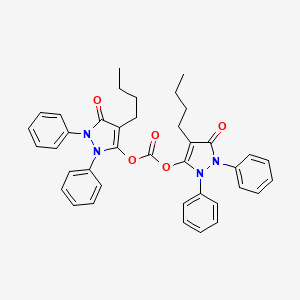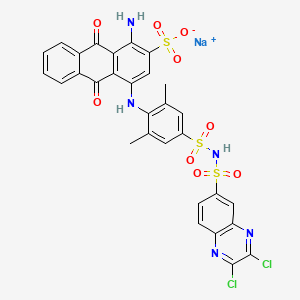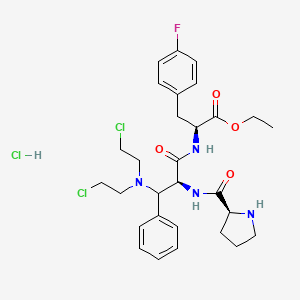
Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE: is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple functional groups such as bis(2-chloroethyl)amino, phenyl, prolyl, alanyl, and fluorophenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of bis(2-chloroethyl)amine with phenylalanine derivatives under controlled conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Applications De Recherche Scientifique
ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic compounds.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules, resulting in the inhibition of DNA replication and protein synthesis. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- Cyclophosphamide
- Chlorambucil
Comparison: ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like bis(2-chloroethyl)amine hydrochloride and cyclophosphamide, this compound has additional phenyl and fluorophenyl groups that may enhance its specificity and potency in certain applications .
Propriétés
Numéro CAS |
35849-47-9 |
|---|---|
Formule moléculaire |
C29H38Cl3FN4O4 |
Poids moléculaire |
632.0 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-3-[bis(2-chloroethyl)amino]-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C29H37Cl2FN4O4.ClH/c1-2-40-29(39)24(19-20-10-12-22(32)13-11-20)34-28(38)25(35-27(37)23-9-6-16-33-23)26(21-7-4-3-5-8-21)36(17-14-30)18-15-31;/h3-5,7-8,10-13,23-26,33H,2,6,9,14-19H2,1H3,(H,34,38)(H,35,37);1H/t23-,24-,25-,26?;/m0./s1 |
Clé InChI |
DNWBNJDFWRMZSE-CNVGPICJSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)[C@@H]3CCCN3.Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)C3CCCN3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



